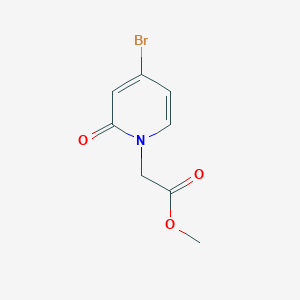
Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of 1,4-Dihydropyridines : This compound has been used in the synthesis of 1,4-dihydropyridines, a class of chemicals with significant pharmacological importance. Chennat and Eisner (1975) described a method for synthesizing 1,4-dihydropyridines unsubstituted in the 1-, 2-, and 6-positions from methyl propiolate, aromatic aldehydes, and ammonium acetate in acetic acid, followed by oxidation to the corresponding pyridines (Chennat & Eisner, 1975).
Intermediate for Drug Synthesis : It is used as an intermediate in the design of drug molecules. W. Min (2015) discussed an organic experiment design for a drug intermediate, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, achieved from 2-bromothiophene through Grignard reagent treated with dimethyl oxalate (Min, 2015).
Synthesis of Heterocyclic Compounds : Morgentin et al. (2009) described the synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and related compounds. This methodology provides efficient access to pyridin- and pyrimidin-2-yl acetate cores, valuable in developing various heterocyclic analogues (Morgentin et al., 2009).
Antiprotozoal Agents : Ismail et al. (2004) synthesized a compound, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, from a related compound, which showed strong DNA affinities and in vitro efficacy against protozoal infections (Ismail et al., 2004).
Design of Thiazolidin-4-ones : Čačić et al. (2009) reported the design and synthesis of thiazolidin-4-ones based on a related acetic acid methyl ester, highlighting its utility in preparing compounds with potential antibacterial activity (Čačić et al., 2009).
Antimicrobial Schiff Bases : Fuloria et al. (2014) synthesized Schiff bases and Thiazolidinone derivatives from a related compound, demonstrating their antimicrobial properties (Fuloria et al., 2014).
Eigenschaften
IUPAC Name |
methyl 2-(4-bromo-2-oxopyridin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)5-10-3-2-6(9)4-7(10)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGCGTQFNGFSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC(=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1434853.png)
![Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1434855.png)
![Methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B1434856.png)




![4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1434864.png)

![3-Ethoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1434866.png)



